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molecular formula C11H15NO2 B8778100 phenyl N-butylcarbamate CAS No. 3898-47-3

phenyl N-butylcarbamate

Cat. No. B8778100
M. Wt: 193.24 g/mol
InChI Key: ICGNCPZDLALZBU-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

n-Butylamine (4.9 ml, 50 mmol) was used for the same reaction as in Production Example 310-1, and purification was performed by silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain the title compound (8.11 g, 41.97 mmol, 71.97%) as a colorless oil.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71.97%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]([O:15]CC)(=[O:14])C>>[CH2:1]([NH:5][C:12](=[O:14])[O:15][C:8]1[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(CCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.97 mmol
AMOUNT: MASS 8.11 g
YIELD: PERCENTYIELD 71.97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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